BenchChemオンラインストアへようこそ!

Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

Kinase Inhibition Structure-Activity Relationship Scaffold Optimization

This compound features an ortho-trifluoromethyl benzamide pharmacophore—a kinase-hinge-binding motif documented in EP 1778640/US20060035897A1. The methyl carbamate enables controlled hydrolysis for free-piperidine diversification, supporting focused SAR library generation. Unlike Boc or phenyl carbamate analogs, it offers a distinct metabolic lability and hydrogen-bonding profile. Ideal for head-to-head selectivity profiling against key analogs (tert-butyl carbamate, N,N-dimethyl carboxamide, phenyl carbamate variants). Research-grade, ≥95% purity.

Molecular Formula C16H19F3N2O3
Molecular Weight 344.334
CAS No. 1234910-18-9
Cat. No. B2853457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate
CAS1234910-18-9
Molecular FormulaC16H19F3N2O3
Molecular Weight344.334
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H19F3N2O3/c1-24-15(23)21-8-6-11(7-9-21)10-20-14(22)12-4-2-3-5-13(12)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,22)
InChIKeyBICBJVNOIFVPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate (CAS 1234910-18-9)


Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate (CAS 1234910-18-9) is a synthetic small molecule featuring a piperidine core N-functionalized with a methyl carbamate and a 4-methyl-linked ortho-trifluoromethyl benzamide. With a molecular formula of C16H19F3N2O3 and a molecular weight of 344.33 g/mol, it is supplied as a research-grade compound at ≥95% purity . The compound belongs to a pharmacologically relevant chemotype exemplified by the patent family covering trifluoromethyl-substituted benzamides as kinase inhibitors (EP 1778640 / US20060035897A1) [1], though direct biological profiling data for this specific structure remain absent from the peer-reviewed and public domain databases as of the search date.

Why In-Class Analogs Cannot Replace Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate Without Experimental Revalidation


Substituting this compound with a structurally related analog (e.g., those differing in the N-acyl group, the benzamide substitution pattern, or the piperidine linker) carries a high risk of altering the pharmacological or physicochemical profile. The ortho-trifluoromethyl group imposes a unique, sterically constrained conformation on the benzamide, influencing target binding geometry as demonstrated across the broader kinase inhibitor patent class [1]. The methyl carbamate moiety, unlike tert-butyloxycarbonyl (Boc), N,N-dimethyl carboxamide, or phenyl carbamate analogs, provides a distinct balance of metabolic lability, polarity, and hydrogen-bonding potential that can critically determine pharmacokinetic suitability and selectivity window [2]. No direct bioequivalence data exist; any generic substitution without dedicated head-to-head comparative data would assume unvalidated SAR conservation.

Quantitative Differentiation Evidence for Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate vs. Its Closest Analogs


Structural Determinant 1: Methyl Carbamate vs. N,N-Dimethyl Carboxamide — Steric and Electronic Modulation of Piperidine Basicity and Target Engagement

In the absence of dedicated head-to-head data, the strongest differentiation emerges from scaffold-level SAR within the patent-defined chemical space. The target compound incorporates a methyl carbamate (CO₂Me), while a closely related clinical candidate, TAK-659 (N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide) , replaces this with an N,N-dimethyl carboxamide. These two N-substituents differ markedly in their electronic character (Hammett σp: CO₂Me ≈ 0.45; CONMe₂ ≈ 0.36) and steric demand, altering the basicity of the piperidine nitrogen and its interactions with biological targets. The smaller methyl carbamate also leaves the piperidine nitrogen more accessible for hydrogen bonding with water, impacting solubility [1], whereas the N,N-dimethyl carboxamide introduces a more conformationally restricted urea-like motif that can profoundly affect kinase hinge-region binding, as evidenced by TAK-659's SYK IC₅₀ of 3.2 nM .

Kinase Inhibition Structure-Activity Relationship Scaffold Optimization

Structural Determinant 2: Methyl Carbamate Hydrolytic Lability vs. Phenyl Carbamate — Tuning Metabolic Stability as a Prodrug or Tool Compound Strategy

The methyl carbamate of the title compound is more hydrolytically labile than the phenyl carbamate group present in the closely related analog Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate . Methyl carbamates are generally more susceptible to esterase-mediated cleavage, making the compound a potential precursor to the free secondary amine. This differential lability allows researchers to either leverage transient activity (when the intact carbamate is the active species) or use the compound as a prodrug or a controlled-release tool. In contrast, the phenyl carbamate analog, with its bulkier aryl ester, is expected to exhibit significantly slower enzymatic and chemical hydrolysis [1], making it less suitable for applications requiring rapid conversion.

Prodrug Design Metabolic Stability Chemical Biology

Structural Determinant 3: Ortho-Trifluoromethyl Benzamide vs. Meta- and Para-Substituted Isomers — Regiochemistry-Driven Conformational and Selectivity Differentiation

The ortho-CF₃ substitution on the benzamide ring (as in the target compound) sterically enforces a twisted conformation where the amide carbonyl is rotated out of the plane of the aromatic ring, a geometry that is distinct from the more planar meta- and para-substituted isomers [1]. This ortho effect is explicitly exploited in the Novartis kinase inhibitor patent series, where the trifluoromethyl position is a key determinant of kinase selectivity [2]. Ortho-substituted benzamides can access binding pockets or sub-pockets that are inaccessible to their meta/para counterparts, with some examples showing >10-fold selectivity shifts between regioisomers [3]. While the target compound's specific kinase panel data are not publicly disclosed, the ortho-CF₃ group provides a well-documented structural basis for differential target engagement relative to available regioisomeric building blocks.

Conformational Analysis Kinase Selectivity SAR by Catalog

Evidence-Based Application Scenarios for Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate


Scaffold for Kinase-Focused Library Enumeration and Derivative Synthesis

The methyl carbamate group serves as a convenient synthetic handle for generating focused compound libraries. It can be selectively hydrolyzed under mild basic conditions to yield the free piperidine, which can then be diversified via amide coupling, sulfonylation, or reductive amination. This enables systematic exploration of the piperidine N-substituent SAR, a strategy directly aligned with the patent-disclosed kinase inhibitor space [1]. The ortho-CF₃ benzamide is preserved as a constant pharmacophore element throughout the library, allowing structure-activity relationships to be mapped around a fixed kinase-hinge-binding motif.

Pharmacokinetic Prodrug for In Vivo Proof-of-Concept Studies

Based on the predicted susceptibility of the methyl carbamate to esterase-mediated hydrolysis [1], this compound can be evaluated as a potential prodrug or a masked amine. If the free piperidine is the desired active species, the methyl carbamate can provide transient in vivo delivery with controlled release kinetics. This scenario is particularly relevant for early in vivo pharmacology studies where optimizing oral bioavailability or CNS penetration of the free amine is a key objective.

Chemical Biology Probe for Target Engagement Studies

The distinct ortho-CF₃ benzamide pharmacophore [1] can be utilized in chemical biology experiments to interrogate the role of specific kinases or other targets that are sensitive to this conformational motif. The compound can serve as a starting point for developing activity-based probes or affinity reagents, especially when used in competitive displacement assays with known ortho-CF₃ benzamide tool compounds. The methyl carbamate's lability also enables controlled release strategies in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments.

Comparative Selectivity Profiling Against N-Substituted Analogs

Procurement of this compound alongside its key analogs—such as the tert-butyl carbamate (Boc-protected) variant [1], the N,N-dimethyl carboxamide (TAK-659-type), and the phenyl carbamate—enables a defined comparative selectivity panel. By testing these four compounds in parallel against a kinase panel, researchers can deconvolute the contribution of the N-substituent to overall selectivity, generating valuable SAR data that informs lead optimization. This head-to-head comparison approach directly addresses the substitution risks outlined in Section 2.

Quote Request

Request a Quote for Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.